
2-(1H-1,2,4-triazol-5-yl)ethanamine
Overview
Description
2-(1H-1,2,4-Triazol-5-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-triazole ring linked to an ethanamine moiety. Its molecular formula is C₄H₇N₅, with a molecular weight of 133.14 g/mol. This compound has been studied in biochemical contexts, such as its elevated levels in moyamoya disease plasma , though its exact pharmacological role remains unclear.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-triazol-5-yl)ethanamine typically involves the reaction of 1H-1,2,4-triazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are essential to scale up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-1,2,4-Triazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies have utilized the agar disc-diffusion method to assess its efficacy against Staphylococcus aureus and Escherichia coli , revealing significant activity at concentrations as low as 1 mM in DMSO. The results indicate that modifications to the triazole structure can enhance antibacterial activity against resistant strains.
Case Study: Antimicrobial Efficacy
A series of tests on triazole derivatives indicated that specific substitutions on the pyridine ring significantly improved antibacterial properties, suggesting that structural optimization is crucial for developing effective antimicrobial agents.
Antifungal Activity
In vitro assays have shown that 2-(1H-1,2,4-triazol-5-yl)ethanamine exhibits effective inhibition against common fungal pathogens such as Candida albicans . This suggests potential applications in treating systemic fungal infections, which are often challenging to manage with existing antifungal therapies.
Comparative Efficacy Table
Fungal Pathogen | Compound Efficacy (MIC) | Reference |
---|---|---|
Candida albicans | Effective Inhibition | |
Aspergillus species | Notable Activity |
Anticancer Properties
Research has explored the anticancer potential of this compound through various studies. Derivatives of similar triazole compounds have shown activity against colon carcinoma cell lines (HCT-116), with IC50 values indicating moderate to high potency. While specific data for this compound's hydrochloride form is limited, its structural similarities suggest promising efficacy in cancer treatment.
Case Study: Antitumor Activity
In a study investigating triazole derivatives, compounds exhibited significant inhibition of tyrosine kinases involved in tumor growth. For instance, one derivative showed an IC50 value of 0.24 nM against c-Met kinase, indicating its potential as a targeted cancer therapy .
Enzyme Inhibition
Preliminary research indicates that this compound may act as an enzyme inhibitor. This property could be beneficial in disrupting cellular signaling pathways associated with tumor growth and proliferation. The specificity of this inhibition remains an area for further investigation.
Summary and Future Directions
The diverse applications of this compound highlight its potential as a valuable scaffold in drug development. Ongoing research should focus on optimizing its structure to enhance efficacy and reduce toxicity across various biological targets.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the triazole ring, ethanamine chain, or appended aromatic systems. These modifications influence solubility, lipophilicity, and biological interactions.
Table 1: Structural and Physicochemical Comparison
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | H-Bond Donors/Acceptors | Notable Properties |
---|---|---|---|---|---|
2-(1H-1,2,4-Triazol-5-yl)ethanamine | C₄H₇N₅ | 133.14 | None | 2 / 4 | High solubility in salt forms (e.g., HCl) |
1-(2-Ethyl-1,2,4-triazol-3-yl)ethanamine | C₆H₁₁N₅ | 153.19 | Ethyl at triazole-3-position | 2 / 4 | Increased lipophilicity due to ethyl group |
2-(3-Pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine | C₉H₁₁N₅ | 189.22 | Pyridin-4-yl at triazole-3-position | 2 / 4 | Enhanced aromatic interactions, basicity |
2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine | C₁₀H₁₂N₄ | 188.23 | Phenyl on ethanamine chain | 2 / 3 | Higher logP, potential membrane permeability |
2-(3-Ethyl-1-methyl-1H-triazol-5-yl)ethanamine | C₇H₁₃N₅ | 167.21 | Ethyl and methyl on triazole | 1 / 3 | Metabolic stability from alkyl groups |
Biological Activity
2-(1H-1,2,4-triazol-5-yl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The triazole ring system is known for its pharmacological potential, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this compound, synthesizing available research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a triazole ring attached to an ethanamine backbone. Its molecular formula is with a molecular weight of approximately 113.13 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may inhibit enzymes involved in microbial growth and cancer progression. For instance, studies have shown that triazole derivatives can modulate the activity of various kinases and receptors associated with cell proliferation and apoptosis .
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of this compound. It has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that derivatives of triazoles displayed potent antibacterial effects at low concentrations .
Anticancer Properties
The anticancer potential of this compound has been investigated extensively. In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The mechanism involves the activation of caspase pathways and modulation of p53 expression levels .
Table 1: Summary of Biological Activities
Study on Anticancer Activity
A recent study synthesized several derivatives of this compound to evaluate their anticancer properties. The results indicated that specific modifications to the triazole ring enhanced cytotoxicity against various cancer cell lines. For instance, compounds with additional phenyl groups showed increased binding affinity to target proteins involved in tumor growth .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The study highlighted that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting a potential role in treating infections caused by multi-drug resistant organisms .
Q & A
Basic Question: What are the recommended synthetic routes for 2-(1H-1,2,4-triazol-5-yl)ethanamine, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives or alkylation of pre-formed triazole cores. For example, Schiff base formation with 1,3,4-thiadiazole intermediates can yield triazole derivatives . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) is critical. Purity optimization requires monitoring by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and NMR (¹H/¹³C) to confirm structural integrity and detect byproducts like unreacted amines or sulfonic acids .
Basic Question: How should crystallographic data for this compound derivatives be analyzed?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, ensuring parameters like R1 (≤ 5%) and wR2 (≤ 15%) meet crystallographic standards . For disordered triazole rings, apply restraints to bond lengths and angles. Hydrogen bonding networks (e.g., N–H···N interactions) should be mapped using Mercury software to assess packing efficiency .
Advanced Question: How can researchers evaluate the biological activity of this compound derivatives in cancer models?
Methodological Answer:
- In vitro: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression. Compare to controls like cisplatin .
- In vivo: Administer derivatives (10–50 mg/kg) in rodent xenograft models; monitor tumor volume and histopathology. Pair with toxicity assessments (serum ALT/AST levels) .
- Mechanistic Insight: Perform molecular docking (AutoDock Vina) against JNK or EGFR kinases to predict binding affinities. Validate with Western blotting for phosphorylated targets .
Advanced Question: What structural modifications enhance the actoprotective or antitumor activity of triazole derivatives?
Methodological Answer:
- Substituent Effects: Introducing electron-withdrawing groups (e.g., –NO₂) at the triazole 3-position improves metabolic stability but may reduce solubility. Hydrophilic moieties (e.g., morpholine) enhance bioavailability but can diminish activity, as seen in rodent fatigue models .
- Cation Exchange: Potassium salts of triazole-thioacetates show higher actoprotective activity than sodium analogs (6.32% efficacy gain vs. riboxin) due to improved membrane permeability .
Basic Question: How are analytical methods validated for quantifying this compound in formulations?
Methodological Answer:
Follow ICH Q2(R1) guidelines:
- HPLC Validation: Calibrate with certified reference materials (e.g., TraceCERT® standards). Assess linearity (R² ≥ 0.998), LOD/LOQ (0.1–1 µg/mL), and precision (%RSD < 2) .
- Stability Indicating Methods: Perform forced degradation (acid/alkali hydrolysis, UV exposure) to confirm specificity. Use TGA/DSC to monitor thermal stability .
Advanced Question: How should contradictory data on substituent effects be resolved?
Methodological Answer:
- Controlled Replication: Synthesize derivatives with systematic substituent variations (e.g., 4-chlorobenzylidene vs. 3-nitrobenzylidene) under identical conditions .
- Multivariate Analysis: Apply PCA or PLS regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity. Address outliers via crystallographic validation of proposed structures .
Advanced Question: What computational strategies predict the pharmacokinetic properties of triazole derivatives?
Methodological Answer:
- ADMET Prediction: Use SwissADME to estimate logP (target ≤ 3), BBB permeability, and CYP450 inhibition. Derivatives with > 30% plasma protein binding may require dose adjustments .
- MD Simulations: Simulate ligand-receptor dynamics (GROMACS) for ≥ 100 ns to assess binding stability. Focus on RMSD (< 2 Å) and hydrogen bond persistence .
Basic Question: How is compound stability assessed under storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC peak area changes (< 5% deviation).
- Light Sensitivity: Expose to UV (320–400 nm) for 48 hours; quantify photodegradants (e.g., triazole ring-opening products) .
Advanced Question: What toxicological assays are critical for triazole derivatives?
Methodological Answer:
- Genotoxicity: Ames test (TA98/TA100 strains) with/without metabolic activation (S9 fraction).
- Acute Toxicity: OECD 423 guidelines—dose rodents (50–300 mg/kg) and monitor mortality, organ weights, and histopathology .
Advanced Question: How can mechanistic studies elucidate triazole derivative interactions with biological targets?
Methodological Answer:
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c5-2-1-4-6-3-7-8-4/h3H,1-2,5H2,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJKIUVXXQXJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90998523 | |
Record name | 2-(1H-1,2,4-Triazol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90998523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7728-75-8 | |
Record name | Iem 760 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1H-1,2,4-Triazol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90998523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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